molecular formula C10H15FN2S B6749104 (1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine

(1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine

Cat. No.: B6749104
M. Wt: 214.31 g/mol
InChI Key: ABOCRPIJPKLTGC-NXEZZACHSA-N
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Description

(1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine is a chiral amine compound featuring a fluorine atom and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexanone and thiazole derivatives.

    Reductive Amination: The key step involves the reductive amination of the fluorinated cyclohexanone with a thiazole derivative, using reducing agents like sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the compound can be performed using hydrogenation catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted cyclohexyl derivatives with new functional groups.

Scientific Research Applications

(1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its activity on central nervous system targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated amines with biological systems.

    Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It can influence neurotransmitter pathways, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

    (1R,2R)-2-fluorocyclohexan-1-amine: Lacks the thiazole ring, making it less versatile in medicinal chemistry.

    N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine: Lacks the fluorine atom, which may reduce its biological activity.

Uniqueness: (1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine is unique due to the presence of both the fluorine atom and the thiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-(1,3-thiazol-5-ylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2S/c11-9-3-1-2-4-10(9)13-6-8-5-12-7-14-8/h5,7,9-10,13H,1-4,6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOCRPIJPKLTGC-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CN=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=CN=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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